molecular formula C20H25N3O3 B2377771 2-(2-methoxyphenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034237-38-0

2-(2-methoxyphenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide

カタログ番号: B2377771
CAS番号: 2034237-38-0
分子量: 355.438
InChIキー: INOPRJIQQMPHKV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Methoxyphenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide is a synthetic compound featuring a hybrid scaffold combining acetamide, piperidine, pyridine, and methoxyphenoxy moieties. Structurally, it comprises:

  • Acetamide backbone: Serves as a linker between the 2-methoxyphenoxy group and the piperidine-pyridine moiety.
  • Piperidin-4-ylmethyl group: A saturated six-membered nitrogen-containing ring, common in central nervous system (CNS)-targeting drugs.
  • Pyridin-4-yl substituent: A heteroaromatic ring that may enhance binding to nicotinic or other receptors.

特性

IUPAC Name

2-(2-methoxyphenoxy)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-25-18-4-2-3-5-19(18)26-15-20(24)22-14-16-8-12-23(13-9-16)17-6-10-21-11-7-17/h2-7,10-11,16H,8-9,12-15H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOPRJIQQMPHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Retrosynthetic Analysis

The target compound dissects into two primary intermediates (Figure 1):

  • 1-(Pyridin-4-yl)piperidin-4-ylmethanamine : A piperidine core functionalized with a pyridinyl group at N1 and an aminomethyl group at C4.
  • 2-(2-Methoxyphenoxy)acetic Acid : An aromatic ether-acetic acid derivative.

Coupling these intermediates via amide bond formation yields the final product. This approach aligns with methodologies for related acetamide-based pharmaceuticals.

Synthesis of Key Intermediates

Preparation of 1-(Pyridin-4-yl)Piperidin-4-ylmethanamine

Route 1: Reductive Amination
  • Starting Material : Piperidin-4-one.
  • Methanamine Introduction : React piperidin-4-one with ammonium acetate and sodium cyanoborohydride in methanol to form piperidin-4-ylmethanamine.
  • Pyridin-4-yl Functionalization :
    • Protect the amine as a tert-butoxycarbonyl (Boc) group.
    • Perform Ullmann coupling with 4-iodopyridine using copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine in dimethyl sulfoxide (DMSO) at 110°C.
    • Deprotect with trifluoroacetic acid (TFA) in dichloromethane.

Reaction Conditions :

Step Reagents/Conditions Yield
Boc Protection Boc₂O, DMAP, CH₂Cl₂ 92%
Ullmann Coupling CuI, DMSO, 110°C 65%
Deprotection TFA/CH₂Cl₂ (1:1) 98%
Route 2: Nucleophilic Substitution
  • Starting Material : 4-(Chloromethyl)piperidine hydrochloride.
  • Pyridine Attachment : React with pyridin-4-amine in acetonitrile using potassium carbonate as base at reflux.
  • Amine Generation : Convert chloromethyl to aminomethyl via Gabriel synthesis (phthalimide substitution followed by hydrazine cleavage).

Synthesis of 2-(2-Methoxyphenoxy)Acetic Acid

  • Etherification :
    • React 2-methoxyphenol with chloroacetic acid in aqueous sodium hydroxide (80°C, 4 h).
    • Acidify with HCl to precipitate the product.

Optimization Note : Microwave-assisted synthesis (150°C, 20 min) improves yield to 88%.

Amide Bond Formation

Acid Chloride Method

  • Activation : Treat 2-(2-methoxyphenoxy)acetic acid with thionyl chloride (SOCl₂) in dichloromethane (0°C → rt, 2 h).
  • Coupling : Add 1-(pyridin-4-yl)piperidin-4-ylmethanamine and triethylamine (TEA) in tetrahydrofuran (THF) at 0°C. Stir for 12 h.

Yield : 74–82% after silica gel chromatography.

Carbodiimide-Mediated Coupling

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
  • Conditions : Stir at room temperature for 24 h.

Yield : 68% (lower due to steric hindrance from the pyridinyl group).

Alternative Synthetic Routes

One-Pot Sequential Coupling

  • Simultaneous Functionalization : Combine piperidin-4-ylmethanamine, 4-iodopyridine, and 2-(2-methoxyphenoxy)acetyl chloride in DMF with Pd(OAc)₂ and Xantphos (120°C, 24 h).
  • Yield : 58% (reduced selectivity due to competing reactions).

Solid-Phase Synthesis

  • Resin-Bound Intermediate : Anchor Fmoc-piperidin-4-ylmethanamine to Wang resin.
  • Stepwise Functionalization :
    • Deprotect Fmoc with piperidine.
    • Couple 4-pyridinylboronic acid via Suzuki-Miyaura reaction.
    • Cleave with TFA/water (95:5).

Advantage : Facilitates high-throughput screening of analogs.

Optimization and Scale-Up Considerations

Catalytic Improvements

  • Ullmann Coupling : Replacing CuI with Pd(OAc)₂ and SPhos ligand increases yield to 78%.
  • Solvent Effects : Switching from DMSO to 1,4-dioxane reduces side-product formation.

Purification Techniques

  • Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted pyridinyl intermediates.
  • Crystallization : Recrystallization from ethanol/water (9:1) enhances purity to >99%.

Analytical Data Validation

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, CDCl₃) : δ 8.35 (d, J = 5.2 Hz, 2H, pyridinyl-H), 6.90–6.84 (m, 4H, aromatic-H), 4.45 (s, 2H, OCH₂CO), 3.80 (s, 3H, OCH₃).
  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calc. 356.1978, found 356.1975.

Challenges and Mitigation Strategies

  • Pyridinyl-Piperidine Solubility : Use polar aprotic solvents (DMF, DMSO) to prevent precipitation during coupling.
  • Amide Hydrolysis : Avoid aqueous workup at pH <4 or >10.

化学反応の分析

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a phenol or quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Phenol or quinone derivatives.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of methoxyphenoxy and pyridinyl groups with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

作用機序

The mechanism of action of 2-(2-methoxyphenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The methoxyphenoxy group might engage in hydrogen bonding or hydrophobic interactions, while the pyridinyl-piperidine moiety could interact with aromatic or charged residues in proteins.

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Target/Activity IC50/Activity Data References
2-(2-Methoxyphenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide C21H25N3O3 367.45 Methoxyphenoxy, pyridinyl, piperidine Not reported Not reported
6-Chloro-N-(1-(1-(3,4-dimethoxybenzyl)-2-oxopyrrolidin-3-yl)piperidin-4-yl)pyridine-3-sulfonamide C27H33ClN4O5S 585.09 Sulfonamide, pyrrolidone, dimethoxybenzyl Acetylcholinesterase (AChE) inhibitor IC50 = 0.01 µM
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide (Methoxyacetylfentanyl) C22H28N2O2 352.5 Phenyl, phenethyl, methoxyacetyl µ-opioid receptor agonist Potent psychoactive effects
N-(1-Benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide C22H25N3O2 363.46 Indolin-2-one, benzylpiperidine AChE inhibitor IC50 = 0.01 µM
Rilapladib (Lp-PLA2 inhibitor) C32H29F5N2O3S 616.65 Difluorobenzylthio, quinolinone Lipoprotein-associated phospholipase A2 IC50 = 0.23 nM

Functional and Pharmacological Insights

A. Acetylcholinesterase (AChE) Inhibitors

  • Target Compound vs. AChE Inhibitors : While the target compound lacks reported AChE activity, structurally related piperidine-acetamide derivatives (e.g., compounds from ) exhibit potent inhibition (IC50 = 0.01 µM). The absence of an electron-withdrawing group (e.g., sulfonamide) or a planar aromatic system (e.g., indolin-2-one) in the target compound may explain this divergence .

B. Opioid Receptor Ligands

  • Methoxyacetylfentanyl: A fentanyl analogue with a piperidine-acetamide core (). The target compound shares the methoxyacetamide group but replaces the phenethyl moiety with pyridin-4-yl and methoxyphenoxy groups, likely altering receptor selectivity and reducing opioid-like toxicity .

C. Lipid-Modifying Agents

  • Rilapladib: Features a quinolinone-acetamide scaffold targeting Lp-PLA2. The target compound’s pyridine and methoxyphenoxy groups may offer distinct pharmacokinetic profiles (e.g., improved blood-brain barrier penetration) compared to Rilapladib’s trifluoromethyl biphenyl system .

Key Structural Determinants of Activity

Piperidine Substitution :

  • Pyridin-4-yl substitution (target compound) vs. benzyl () or phenethyl () groups alters receptor selectivity and metabolic stability.

Acetamide Linker Modifications :

  • Methoxy vs. chloro or sulfonamide substituents influence electronic properties and binding affinity .

Aromatic Moieties: 2-Methoxyphenoxy (target) vs. indolin-2-one () or quinolinone () systems dictate π-π stacking and hydrophobic interactions.

生物活性

The compound 2-(2-methoxyphenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide , identified by its CAS number 2034237-38-0 , has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and relevant case studies, highlighting its pharmacological properties and therapeutic potential.

PropertyValue
Molecular FormulaC20_{20}H25_{25}N3_{3}O3_{3}
Molecular Weight355.4 g/mol
CAS Number2034237-38-0

The biological activity of 2-(2-methoxyphenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as a modulator of neurotransmitter systems, particularly those involving the metabotropic glutamate receptors (mGluRs). These receptors are implicated in several neurological disorders, making them prime targets for therapeutic intervention.

Pharmacological Effects

  • Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of A431 vulvar epidermal carcinoma cells, with an IC50 value indicating effective concentration levels for cell growth inhibition.
  • Neuroprotective Effects : The compound's ability to modulate glutamatergic neurotransmission suggests potential neuroprotective properties. This activity could be beneficial in treating conditions such as Alzheimer's disease and schizophrenia, where glutamate dysregulation is a concern.
  • Anti-inflammatory Properties : Research indicates that compounds with similar structures often exhibit anti-inflammatory effects, which could be a secondary benefit of this compound's use in therapeutic applications.

Study 1: Antiproliferative Activity

A recent study evaluated the antiproliferative effects of 2-(2-methoxyphenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant activity noted at concentrations as low as 10 µM. The compound was found to induce apoptosis in cancer cells, suggesting a mechanism involving programmed cell death pathways.

Study 2: Neuroprotective Potential

In a study assessing neuroprotective effects, the compound was tested against oxidative stress-induced neuronal damage. Results showed that treatment with the compound significantly reduced markers of oxidative stress and improved cell viability in neuronal cultures exposed to harmful agents. This suggests that the compound may serve as a potential therapeutic agent for neurodegenerative diseases.

Q & A

Basic: What are the key considerations for designing a multi-step synthesis route for 2-(2-methoxyphenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide?

Answer:
A robust synthesis route typically involves:

  • Stepwise coupling : First, prepare the methoxyphenoxy acetic acid derivative, followed by coupling with a piperidine-pyridine intermediate. Reaction conditions (e.g., temperature, pH) must be optimized to avoid side reactions, particularly during amide bond formation .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred for their ability to dissolve intermediates and stabilize reactive species .
  • Catalysts : Use coupling agents such as DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization is critical for isolating the final product with ≥95% purity .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify the presence of key groups (e.g., methoxyphenoxy, pyridinyl, and piperidinyl protons) and assess stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase HPLC with UV detection at 254 nm. A single peak with >98% area indicates high purity .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring the observed mass matches the theoretical value (C20_{20}H23_{23}N3_{3}O3_{3}: 353.42 g/mol) .

Advanced: How can discrepancies in biological activity data for this compound be resolved?

Answer:

  • Reproducibility checks : Ensure consistent synthetic batches by repeating reactions under identical conditions and verifying purity via HPLC .
  • Assay validation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays) to rule out false positives .
  • Structural analogs : Compare activity with derivatives (e.g., replacing pyridin-4-yl with pyridin-2-yl) to identify critical pharmacophores. Evidence from similar acetamides suggests that pyridine positioning significantly affects target binding .

Advanced: What computational strategies are effective for predicting this compound’s mechanism of action?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with potential targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with the acetamide group and π-π stacking with the pyridine ring .
  • MD simulations : Perform 100-ns simulations to assess binding stability in physiological conditions. Pay attention to conformational changes in the piperidine moiety, which may influence target engagement .
  • QSAR modeling : Develop quantitative structure-activity relationship models using analogs to predict modifications that enhance potency or selectivity .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact its experimental applications?

Answer:

  • pH stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C for 24 hrs). Monitor degradation via HPLC; the methoxyphenoxy group is prone to hydrolysis under strongly acidic/basic conditions .
  • Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store the compound at -20°C in anhydrous DMSO to prevent dimerization .
  • Light sensitivity : Protect from UV exposure, as the pyridine ring may undergo photodegradation, altering bioavailability .

Advanced: What are the best practices for evaluating this compound’s pharmacokinetic (PK) properties in preclinical studies?

Answer:

  • In vitro assays : Measure metabolic stability using liver microsomes (human/rodent) and CYP450 inhibition profiles. Piperidine-containing compounds often exhibit moderate hepatic clearance .
  • Plasma protein binding : Use equilibrium dialysis to assess binding to albumin/α-1-acid glycoprotein. High binding (>95%) may limit free drug availability .
  • In vivo PK : Administer IV/PO doses in rodent models. Monitor half-life (t1/2t_{1/2}) and bioavailability; structural analogs show t1/2t_{1/2} of 2–4 hrs and ~30% oral bioavailability due to first-pass metabolism .

Basic: What safety precautions are required when handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Piperidine derivatives can cause skin/eye irritation .
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles .
  • Waste disposal : Neutralize waste with 10% acetic acid before disposal in designated organic waste containers .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。